molecular formula C12H22O3 B14350316 3-Hydroxydodec-5-enoic acid CAS No. 97718-78-0

3-Hydroxydodec-5-enoic acid

Cat. No.: B14350316
CAS No.: 97718-78-0
M. Wt: 214.30 g/mol
InChI Key: GZUALOWLHSCENG-UHFFFAOYSA-N
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Description

3-Hydroxydodec-5-enoic acid is an organic compound with the molecular formula C12H22O3. It is a hydroxy fatty acid with a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons. This compound is known for its role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxydodec-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of esters derived from dodecenoic acid. The reaction typically requires a strong base such as sodium hydroxide and is conducted under reflux conditions to ensure complete hydrolysis.

Industrial Production Methods

In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Pseudomonas species, are employed to convert fatty acids into hydroxy fatty acids. The fermentation process is optimized for yield and purity, involving controlled pH, temperature, and nutrient supply.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydodec-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of dodec-5-en-3-one.

    Reduction: The double bond can be reduced to form 3-hydroxydodecanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Dodec-5-en-3-one

    Reduction: 3-Hydroxydodecanoic acid

    Substitution: Various substituted dodecenoic acids depending on the reagents used

Scientific Research Applications

3-Hydroxydodec-5-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in the study of lipid metabolism and signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Hydroxydodec-5-enoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a signaling molecule, influencing various metabolic pathways. For example, it may bind to receptors involved in lipid metabolism, thereby regulating the synthesis and breakdown of fatty acids.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxydodecanoic acid: Lacks the double bond present in 3-Hydroxydodec-5-enoic acid.

    5-Hydroxydodec-3-enoic acid: Has the hydroxyl group and double bond positions reversed.

    3-Hydroxydecanoic acid: Has a shorter carbon chain.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

97718-78-0

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

3-hydroxydodec-5-enoic acid

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15)

InChI Key

GZUALOWLHSCENG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC(CC(=O)O)O

Origin of Product

United States

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